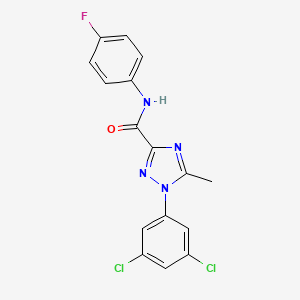

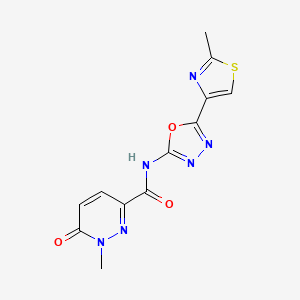

![molecular formula C22H17FN2OS2 B2522113 3-Allyl-2-(Benzylthio)-5-(4-Fluorphenyl)thieno[2,3-d]pyrimidin-4(3H)-on CAS No. 727689-90-9](/img/structure/B2522113.png)

3-Allyl-2-(Benzylthio)-5-(4-Fluorphenyl)thieno[2,3-d]pyrimidin-4(3H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one" belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which are recognized for their pharmacological significance. Although the specific compound is not directly mentioned in the provided papers, the general class of compounds has been studied for various biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved through different methods. One approach involves the cyclization of thienylthioureas in an acidic medium to obtain 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which can be further modified to produce various substituted derivatives . Another method includes the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates to yield thieno[3,2-d]pyrimidin-4-ones and their alkylated derivatives . A more eco-friendly synthesis has been reported through a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide, which simplifies the process and reduces the need for purification .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The presence of various substituents on the core structure can significantly influence the compound's electronic properties and, consequently, its biological activity. For instance, the introduction of an amino group at the 2-position and a benzylamino group at the 4-position of the pyrimidine ring has been shown to enhance solid-state fluorescence .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including alkylation, to yield N- and S-alkyl derivatives . These reactions can be used to introduce different functional groups into the molecule, potentially altering its pharmacological profile. The reactivity of these compounds is influenced by the nature of the substituents and the position they occupy on the heterocyclic core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones are closely related to their molecular structure. The solid-state fluorescence properties of these compounds can be quantitatively analyzed using ab initio quantum-chemical calculations, which help in understanding the electronic transitions responsible for their emission properties . The pharmacological properties, such as analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities, are also a direct result of the compound's chemical structure and the presence of specific functional groups .

Wissenschaftliche Forschungsanwendungen

Rhodium(III)-katalysierte oxidative Cyclisierung

Die Verbindung kann bei der Synthese von funktionalisierten Benzo[a]phenazinen und Indazolo[2,3-a]chinolinen durch Rhodium(III)-katalysierte oxidative Cyclisierung von 2-Arylchinoxalinen und 2-Aryl-2H-indazolen mit Allylalkoholen verwendet werden . Diese Methode zeichnet sich durch einen breiten Substratbereich, eine ausgezeichnete Toleranz gegenüber funktionellen Gruppen und gute bis hohe Ausbeuten an cyclisierten Produkten aus .

Mycobacterium Tuberculosis bd Oxidase-Inhibitoren

Es wurde festgestellt, dass die Verbindung die Cytochrom-bd-Oxidase (Cyt-bd) hemmt, ein attraktives Ziel für die Entwicklung von Medikamenten bei Mycobacterium tuberculosis, insbesondere im Kontext der Entwicklung einer Medikamentenkombination, die auf den Energiestoffwechsel abzielt . Die Verbindung zeigte Aktivität gegen M. bovis BCG und den M. tuberculosis-Klinikkultur-Stamm N0145 mit ATP IC50-Werten von 6 bis 54 μM in Gegenwart von Q203 allein, wie es für einen Cyt-bd-Inhibitor zu erwarten ist .

3. Silbertriflat-katalysierte [4 + 2] Cyclisierung Die Verbindung kann in einer effizienten AgOTf-katalysierten [4 + 2] Cyclisierungsreaktion von 2-Vinylbenzothiazolen und Azlactonen verwendet werden . Dieser Ansatz ermöglicht die Synthese einer Reihe neuer Benzothiazolo[3,2-a]pyridinderivate in guten bis ausgezeichneten Ausbeuten (68–96%) mit hoher Diastereoselektivität .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2OS2/c1-2-12-25-21(26)19-18(16-8-10-17(23)11-9-16)14-27-20(19)24-22(25)28-13-15-6-4-3-5-7-15/h2-11,14H,1,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQDBRLHQPQVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)

![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)

![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2522048.png)

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)